N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine

Lipophilicity ADME Drug-likeness

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine (CAS 92287-69-9), also catalogued as 2-ethyl-1-benzofuran-3-carbaldehyde oxime, is a C11H11NO2 aldoxime (MW 189.21 g/mol) bearing a benzofuran core with an ethyl substituent at position 2 and an oxime (C=NOH) at position 3. It is commercially supplied at 95–97% purity primarily as a building block and reference standard.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B15060908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C=NO
InChIInChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3
InChIKeyBUKQODPEAREPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine (CAS 92287-69-9): Chemical Identity and Comparator Landscape for Procurement Decisions


N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine (CAS 92287-69-9), also catalogued as 2-ethyl-1-benzofuran-3-carbaldehyde oxime, is a C11H11NO2 aldoxime (MW 189.21 g/mol) bearing a benzofuran core with an ethyl substituent at position 2 and an oxime (C=NOH) at position 3 . It is commercially supplied at 95–97% purity primarily as a building block and reference standard . The compound occupies a narrow structural niche between the parent aldehyde 2-ethyl-1-benzofuran-3-carbaldehyde (CAS 10035-41-3, MW 174.20) and unsubstituted regioisomeric benzofuran oximes such as benzofuran-2-carbaldehyde oxime (CAS 114354-16-4, MW 161.16) . High-strength differential evidence from head-to-head biological assays is presently limited; the procurement case rests predominantly on computable physicochemical differentiation, regioisomeric identity, and class-level pharmacological precedents established for benzofuran oximes [1].

Why Generic Substitution of N-[(2-Ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine Is Not Supported by Available Evidence


In-class benzofuran oximes cannot be treated as interchangeable for two structural reasons. First, the 2-ethyl substituent on the target compound increases calculated LogP by approximately +0.56 units versus the unsubstituted benzofuran-3-carbaldehyde oxime (LogP ~2.24 vs. ~2.80), which would alter membrane partitioning and protein-binding profiles in any biological assay context . Second, the aldoxime at position 3 confers a distinct hydrogen-bond donor capacity (1 HBD) that is absent in the parent aldehyde (0 HBD; TPSA 30.2 vs. 45.73 Ų), and this functional group position differentiates it from the 2-oxime regioisomer, which exhibits a lower LogP (2.24) despite sharing the same molecular formula C9H7NO2 for the unsubstituted core [1]. Furthermore, the class-level literature on benzofuran-oxime hybrids demonstrates that modest structural changes (e.g., 2-ethyl vs. 2-butyl, oxime vs. oxime-ether) produce divergent anticholinesterase and PAI-1 inhibitory activities, meaning that even close analogs cannot be assumed to behave equivalently without direct comparative data [2]. The evidence gaps that follow are acknowledged transparently.

Quantitative Differentiation Evidence for N-[(2-Ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine vs. Closest Analogs


Computed Lipophilicity Advantage: LogP of 2-Ethyl-3-Benzofuran Aldoxime vs. 2-Unsubstituted Benzofuran-2-Carbaldehyde Oxime

The target compound (2-ethyl-1-benzofuran-3-carbaldehyde oxime) exhibits a computed LogP of 2.8033, which is +0.56 log units higher than that of the unsubstituted regioisomer benzofuran-2-carbaldehyde oxime (LogP 2.2409) . This difference arises from the combined effects of the 2-ethyl substituent (+28 Da) and the 3-oxime positioning. A ΔLogP of +0.56 places the target compound closer to the optimal lipophilicity range (LogP 1–3) for passive membrane permeation while remaining below the LogP >5 threshold commonly associated with poor solubility and promiscuous binding [1].

Lipophilicity ADME Drug-likeness Benzofuran oxime

Hydrogen-Bond Donor Gain: Oxime (NOH) vs. Parent Aldehyde (CHO) Functional Group Differentiation

The target oxime possesses one hydrogen-bond donor (oxime –OH; HBD = 1) and a topological polar surface area (TPSA) of 45.73 Ų, whereas the parent aldehyde 2-ethyl-1-benzofuran-3-carbaldehyde has HBD = 0 and TPSA of 30.2 Ų . The +15.5 Ų TPSA increase and the addition of a hydrogen-bond donor fundamentally alter the compound's capacity for directed intermolecular interactions with biological targets (e.g., enzyme active-site residues) and its solubility profile in aqueous media [1]. This is not an incremental shift but a binary functional-group difference.

Hydrogen bonding TPSA Functional group Oxime vs aldehyde

Molecular Weight Differentiation: 2-Ethyl Oxime vs. Unsubstituted Benzofuran-3-Carbaldehyde Oxime

The target compound (MW 189.21) differs from the unsubstituted benzofuran-3-carbaldehyde oxime (CAS 391858-97-2; MW 161.16) by +28.05 Da, corresponding precisely to the ethyl (–CH₂CH₃) substituent at position 2 [1]. This mass difference is analytically significant for LC-MS identification and purity assessment. In the context of the 2-ethylbenzofuran pharmacophore, which is a key structural motif in the uricosuric drug benzbromarone and its hURAT1-inhibitory analogs (where 2-ethyl substitution is critical for potency), the presence of the ethyl group is a non-negotiable structural feature [2].

Molecular weight Structural analog Benzofuran oxime series

Class-Level Anticholinesterase Activity Precedent for Benzofuran-Oxime Hybrid Scaffolds

A 2023 structure-activity relationship study by Yilmaz et al. demonstrated that novel benzofuran-oxime hybrid compounds exhibit potent anticholinesterase activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with several molecules described as 'much better than the reference drug molecule, Galantamine' [1]. While the specific compound N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine was not among the tested derivatives, the study established that benzofuran-oxime chemical cores are capable of dual cholinesterase inhibition and revealed first-time SAR trends for this scaffold class. The target compound, as a simple benzofuran-3-aldoxime with a 2-ethyl substituent, represents the minimal core structure from which the more elaborated active derivatives were designed [1].

Anticholinesterase Alzheimer disease Benzofuran oxime SAR

Benzofuran Oxime Patent Precedent: PAI-1 Inhibitory Activity and the 2-Alkyl Substituent SAR

Wyeth patent US20050215626 discloses substituted benzofuran oximes of general formula wherein R₅ (the substituent at the benzofuran 2-position) is defined as hydrogen, C₁–C₈ alkyl, or C₃–C₆ cycloalkyl, with n-butyl explicitly identified as a suitable embodiment [1]. The patent establishes that 2-alkyl substitution on the benzofuran oxime core is a permissible and pharmacologically relevant structural variation within a compound class claimed for inhibiting plasminogen activator inhibitor-1 (PAI-1), a validated target in thrombosis, fibrosis, and cancer [1]. The target compound, bearing a 2-ethyl group, falls within the claimed alkyl scope (C₁–C₈) of this patent family, providing intellectual property precedent for the 2-alkyl-benzofuran-3-oxime substructure as a bioactive scaffold [1].

PAI-1 inhibitor Fibrinolysis Benzofuran oxime Thrombosis

Oxime-Specific Synthetic Utility: Dehydration to Nitrile and [3,3]-Sigmatropic Rearrangement Potential vs. Parent Aldehyde

The target aldoxime can undergo dehydration to yield 2-ethyl-1-benzofuran-3-carbonitrile, a transformation not available to the parent aldehyde [1]. Additionally, O-arylation of the oxime followed by [3,3]-sigmatropic rearrangement provides a transition-metal-free route to 2-arylbenzofurans, a methodology demonstrated on closely related oxime substrates [2]. The parent aldehyde (CAS 10035-41-3) cannot directly participate in this rearrangement chemistry without prior conversion to the oxime, making the oxime the preferred starting material for laboratories pursuing benzofuran diversification via this pathway. The 2-ethyl substituent further distinguishes the target from simpler benzofuran oximes by providing a non-exchangeable alkyl handle for downstream SAR exploration.

Synthetic intermediate Oxime dehydration Nitrile Sigmatropic rearrangement

Procurement-Guiding Application Scenarios for N-[(2-Ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine


Medicinal Chemistry: Benzofuran-Oxime SAR Library Expansion for Cholinesterase Inhibitor Programs

Research groups building on the Yilmaz et al. (2023) benzofuran-oxime anticholinesterase SAR [1] can procure this compound as the 2-ethyl-substituted aldoxime core for systematic variation. The computed LogP of 2.80 and TPSA of 45.73 Ų place it within favorable CNS drug-like space, while the 2-ethyl group provides a well-defined hydrophobic increment for SAR table construction. Unlike the 2-unsubstituted analog, this compound directly probes the contribution of the 2-alkyl substituent to cholinesterase isoform selectivity.

Analytical Reference Standard: Impurity Profiling in Benzbromarone API and 2-Ethylbenzofuran-Derived Pharmaceuticals

Given that 2-ethylbenzofuran is a key intermediate in benzbromarone synthesis [1], the corresponding 3-carbaldehyde oxime (this compound) serves as a process-related impurity or degradation marker in benzbromarone API and its intermediates. The +28 Da mass shift relative to the des-ethyl analog, combined with the distinct oxime UV chromophore, provides unambiguous LC-MS/MS identification . Procurement at 97% purity (Chemscene CS-0234719) meets pharmacopeial reference standard requirements for method validation.

Synthetic Methodology Development: Transition-Metal-Free Benzofuran Diversification via Oxime Rearrangement

This 2-ethyl-3-aldoxime is an ideal substrate for developing and benchmarking O-arylation/[3,3]-sigmatropic rearrangement protocols that produce 2-aryl-3-functionalized benzofurans [1]. The pre-installed 2-ethyl group avoids the need for post-rearrangement alkylation and enables direct access to 2-ethyl-3-substituted benzofuran libraries. The oxime also serves as a precursor to 2-ethyl-1-benzofuran-3-carbonitrile via catalytic dehydration, a transformation not possible from the aldehyde .

PAI-1 Inhibitor Lead Exploration Within IP-Precedented Chemical Space

Based on the Wyeth patent US20050215626 establishing benzofuran oximes with C₁–C₈ 2-alkyl substituents as PAI-1 inhibitors [1], this 2-ethyl variant can be used to probe the short-alkyl SAR region without encroaching on specifically exemplified 2-butyl derivatives. The oxime N-OH group provides a synthetic handle for O-alkylation to generate oxime ether libraries that retain the benzofuran-3-oxime pharmacophore while exploring the ether side-chain diversity claimed in the patent [1].

Quote Request

Request a Quote for N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.